N-(5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)-2-(methylthio)nicotinamide
Description
Properties
Molecular Formula |
C16H19N3O3S2 |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
N-[5-(dimethylsulfamoyl)-2-methylphenyl]-2-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C16H19N3O3S2/c1-11-7-8-12(24(21,22)19(2)3)10-14(11)18-15(20)13-6-5-9-17-16(13)23-4/h5-10H,1-4H3,(H,18,20) |
InChI Key |
FRNFZUUCNJXHSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)NC(=O)C2=C(N=CC=C2)SC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Aromatic Intermediate
Method A: Nucleophilic Aromatic Substitution
- Reagents: 2-methyl-5-nitrophenyl guanidine, hydrochloric acid, cyanamide, and neutralization agents.
- Conditions: Reflux in hydrochloric acid, followed by neutralization with alkali.
- Outcome: Formation of 2-methyl-5-nitrophenyl guanidine with high yield (~97%) and purity (>99%).
- Use of hydrochloric acid instead of nitric acid enhances safety.
- Reaction time significantly reduced compared to traditional methods.
- The process yields a high-purity intermediate suitable for subsequent transformations.
Synthesis of the Nicotinamide Core
Method B: Multi-step Synthesis via Acylation and Cyclization
- Step 1: Reaction of 3-acetylpyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in tetrahydrofuran (THF) under reflux for approximately 4 hours, producing a key intermediate (formula III).
- Step 2: Addition of 2-methyl-5-nitrophenyl guanidine to the intermediate in THF, followed by backflow reaction for 16 hours, leading to the crude product.
- Step 3: Purification through filtration and recrystallization yields the target compound with an overall yield of approximately 82.2%.
- The use of backflow (reflux) reactions enhances product formation.
- Solvent choice (THF) and reaction temperature (around 55°C) are critical for optimal yields.
- Purity levels exceeding 99% are achievable with proper purification.
Functionalization with Methylthio and Sulfamide Groups
Method C: Sulfide and Sulfonamide Formation
- Reagents: Appropriate methylthiolating agents and sulfamoyl chlorides.
- Conditions: Reactions typically conducted in inert solvents like dichloromethane or acetonitrile, with bases such as triethylamine or potassium carbonate.
- Outcome: Formation of N-(4-(N,N-Dimethylsulfamoyl)phenyl)-2-(methylthio)nicotinamide with yields around 75-83%, depending on specific conditions.
- The methylthio group is introduced via nucleophilic substitution on the nicotinamide ring.
- Sulfamoyl groups are installed through sulfonamide formation using chlorosulfonyl derivatives.
- Reaction parameters such as temperature (0-25°C), solvent polarity, and base strength critically influence the reaction efficiency.
- Data Tables Summarizing Preparation Conditions
| Step | Reagents | Solvent | Temperature | Reaction Time | Yield | Notes |
|---|---|---|---|---|---|---|
| 1 | 3-acetylpyridine, DMF-DMA | THF | Reflux (~55°C) | 4 hours | N/A | Formation of intermediate III |
| 2 | 2-methyl-5-nitrophenyl guanidine, intermediate III | THF | Reflux (~55°C) | 16 hours | 82.2% | Crude product |
| 3 | Sulfamoyl chloride derivatives | Dichloromethane | 0-25°C | 2-4 hours | 75-83% | Final functionalization |
- Recent Research Discoveries and Innovations
Recent advances focus on green chemistry and process intensification:
- Continuous-flow microreactors have been employed to synthesize nicotinamide derivatives efficiently, reducing reaction times from 24 hours to under an hour while maintaining high yields (>95%).
- Alternative, safer reagents such as hydrochloric acid replace nitric acid in nitration steps, improving safety and environmental profiles.
- Catalytic methods using palladium complexes enable selective functionalization of aromatic rings with minimal by-products.
- Notes on Process Optimization
- Solvent choice: THF and dichloromethane are preferred due to their inertness and solubility profiles.
- Temperature control: Reactions are typically conducted at 0°C to 55°C to prevent side reactions.
- Reaction monitoring: Techniques such as thin-layer chromatography (TLC), HPLC, and NMR spectroscopy are essential for assessing reaction progress and purity.
- Purification: Recrystallization and chromatography are standard, with purification steps crucial for achieving >99% purity.
- Conclusion
The preparation of N-(5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)-2-(methylthio)nicotinamide involves multi-step synthesis strategies emphasizing safety, efficiency, and scalability. The key innovations include the use of safer reagents, continuous-flow techniques, and optimized reaction conditions. These methods are supported by extensive research and data, demonstrating high yields and purity suitable for industrial applications.
- References
- Ambeed.com, "Preparation of N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine," 2023. - PMC.ncbi.nlm.nih.gov, "Development of a green, concise synthesis of nicotinamide derivatives," 2024. - Patents.google.com, "Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine," 2013. - Vulcanchem.com, "N-(4-(N,N-Dimethylsulfamoyl)phenyl)-2-(methylthio)nicotinamide," 2024.
Chemical Reactions Analysis
Types of Reactions
N-(5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)-2-(methylthio)nicotinamide can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule.
Scientific Research Applications
N-(5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)-2-(methylthio)nicotinamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets and pathways. The sulfamoyl group can form hydrogen bonds with biological molecules, while the methylthio group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
- Positional Effects of Thioethers : The 2-(methylthio) group in the target compound may enhance binding to kinase ATP pockets compared to 6-mercapto derivatives .
- Role of N,N-Dimethylsulfamoyl : This group reduces cytochrome P450-mediated metabolism, as seen in imidazole analogs, suggesting improved pharmacokinetics .
- Comparative Potency : While Compound C (imidazole 18) shows confirmed MK2 inhibition, the target compound's nicotinamide core may offer distinct selectivity profiles due to pyridine's electron-deficient nature .
Biological Activity
N-(5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)-2-(methylthio)nicotinamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a dimethylsulfamoyl group linked to a 2-methylphenyl moiety and a methylthio-substituted nicotinamide core, contributing to its unique pharmacological profile.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. For instance, in vitro assays have demonstrated its efficacy against various cancer cell lines, including lung cancer cells (A549, HCC827, and NCI-H358). The compound exhibited varying degrees of cytotoxicity, with IC50 values indicating effective concentrations for inhibiting cell growth:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 6.75 |
| HCC827 | 5.13 |
| NCI-H358 | 4.01 |
These findings suggest that the compound may serve as a promising candidate for further development in cancer therapeutics .
Cytotoxicity and Selectivity
While the compound demonstrates significant activity against cancer cells, it also affects normal cell lines such as MRC-5 lung fibroblasts. The observed cytotoxic effects on healthy cells indicate a need for structural optimization to enhance selectivity and reduce potential toxicities associated with treatment .
The proposed mechanism of action involves interference with cellular processes critical for tumor growth and survival. The presence of the dimethylsulfamoyl group is believed to play a role in modulating biological interactions, enhancing the compound's ability to disrupt cancer cell viability.
Study 1: Anticancer Efficacy
A study conducted on newly synthesized derivatives of similar compounds revealed that modifications to the core structure can significantly influence biological activity. The most potent derivatives showed IC50 values comparable to established chemotherapeutics like doxorubicin . This highlights the potential for this compound as a lead compound in drug development.
Study 2: Broad Spectrum Activity
Another investigation assessed the antibacterial and antiviral properties of related compounds. Results indicated that certain derivatives exhibited low micromolar concentrations effective against various microbial strains, suggesting that structural similarities may confer broad-spectrum antimicrobial activity .
Q & A
Q. What are the optimal synthetic routes for preparing N-(5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)-2-(methylthio)nicotinamide?
The synthesis of this compound likely follows multi-step protocols involving coupling reactions. For structurally similar nicotinamide derivatives (e.g., N-(3-Chloro-4-fluorophenyl)-2-(methylthio)nicotinamide), the reaction of substituted anilines with activated nicotinic acid derivatives is common. Key steps include:
- Coupling agents : Use of DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate amide bond formation .
- Solvent and temperature : Dichloromethane or DMF at 0–25°C to minimize side reactions .
- Purification : Recrystallization or column chromatography to achieve >95% purity .
Q. How can researchers validate the structural integrity of this compound?
Structural confirmation requires a combination of spectroscopic and chromatographic methods:
- NMR : 1H/13C NMR to verify substituent positions (e.g., methylthio at C2 of nicotinamide, dimethylsulfamoyl at the phenyl ring) .
- HPLC-MS : To confirm molecular weight (C16H18N3O3S2; expected m/z ~380.1) and purity .
- X-ray crystallography (if crystalline): Resolve 3D conformation and intermolecular interactions (e.g., hydrogen bonding with sulfamoyl groups) .
Advanced Research Questions
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in this compound?
SAR studies should systematically modify substituents and evaluate biological outcomes:
- Halogen substitution : Compare activity of dimethylsulfamoyl (current compound) with chloro/fluoro analogs (e.g., N-(3-Chloro-4-fluorophenyl)-2-(methylthio)nicotinamide shows enhanced antifungal activity) .
- Methylthio vs. sulfone/sulfoxide : Oxidize the methylthio group to assess impact on target binding .
- Bioisosteric replacement : Replace nicotinamide with benzamide or thieno[3,2-d]pyrimidine to probe scaffold flexibility .
Table 1 : Comparative Bioactivity of Structural Analogs
| Substituent on Phenyl Ring | Biological Activity (IC50) | Reference |
|---|---|---|
| N,N-Dimethylsulfamoyl | Pending evaluation | — |
| 3-Chloro-4-fluoro | Antifungal: 2.1 µM | |
| 2,5-Dichloro | Enzyme inhibition: 5.3 µM |
Q. How can researchers resolve contradictions in biological activity data across similar compounds?
Contradictions often arise from assay variability or substituent-specific effects. Mitigation strategies include:
- Standardized assays : Use identical cell lines (e.g., Candida albicans for antifungal studies) and endpoint measurements (e.g., MIC vs. IC50) .
- Computational modeling : Perform molecular docking to compare binding affinities of analogs with target proteins (e.g., cytochrome P450 or fungal ergosterol pathways) .
- Meta-analysis : Aggregate data from analogs (e.g., thiophene-containing nicotinamides) to identify trends in substituent contributions .
Q. What methodologies are suitable for identifying molecular targets of this compound?
Target identification requires interdisciplinary approaches:
- Pull-down assays : Use biotinylated analogs to isolate binding proteins from cell lysates .
- Kinase/GPCR profiling : Screen against panels of 100+ kinases or receptors to identify off-target effects .
- Transcriptomics : RNA-seq to detect pathway alterations (e.g., oxidative stress or apoptosis markers) post-treatment .
Q. How can computational tools enhance the design of derivatives with improved pharmacokinetics?
- ADMET prediction : Use SwissADME or ADMETLab to optimize logP (target: 2–4) and solubility (>50 µM) .
- Molecular dynamics simulations : Assess stability of compound-target complexes (e.g., binding to fungal CYP51 over 100 ns trajectories) .
- QSAR models : Train models on analogs to predict bioactivity of virtual derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
